molecular formula C6H10N2O B13337691 (2R)-2-(Hydroxymethyl)pyrrolidine-1-carbonitrile

(2R)-2-(Hydroxymethyl)pyrrolidine-1-carbonitrile

Cat. No.: B13337691
M. Wt: 126.16 g/mol
InChI Key: OEYMFGBBOWMMGI-ZCFIWIBFSA-N
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Description

(2R)-2-(Hydroxymethyl)pyrrolidine-1-carbonitrile is a chiral pyrrolidine derivative characterized by a hydroxymethyl group (-CH2OH) at the 2R position and a carbonitrile (-CN) group at the 1-position. This compound’s stereochemistry and functional groups make it a valuable intermediate in pharmaceutical synthesis, particularly for designing enzyme inhibitors or receptor-targeted therapies. Its polar hydroxymethyl group enhances solubility, while the carbonitrile moiety offers reactivity for further derivatization.

Properties

Molecular Formula

C6H10N2O

Molecular Weight

126.16 g/mol

IUPAC Name

(2R)-2-(hydroxymethyl)pyrrolidine-1-carbonitrile

InChI

InChI=1S/C6H10N2O/c7-5-8-3-1-2-6(8)4-9/h6,9H,1-4H2/t6-/m1/s1

InChI Key

OEYMFGBBOWMMGI-ZCFIWIBFSA-N

Isomeric SMILES

C1C[C@@H](N(C1)C#N)CO

Canonical SMILES

C1CC(N(C1)C#N)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-(Hydroxymethyl)pyrrolidine-1-carbonitrile typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of a suitable pyrrolidine derivative.

    Cyanation: The carbonitrile group is introduced via a cyanation reaction, often using a cyanide source such as sodium cyanide or potassium cyanide.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and efficient purification techniques such as crystallization or chromatography.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonitrile group to an amine group.

    Substitution: The hydroxymethyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a catalyst.

    Substitution: Reagents such as alkyl halides or acyl chlorides.

Major Products:

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

(2R)-2-(Hydroxymethyl)pyrrolidine-1-carbonitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2R)-2-(Hydroxymethyl)pyrrolidine-1-carbonitrile involves its interaction with specific molecular targets. The hydroxymethyl and carbonitrile groups can participate in various biochemical reactions, influencing enzyme activity and cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

a. Structural and Functional Differences

  • Substituent Reactivity : The hydroxymethyl group in the target compound contrasts with chloroacetyl (-ClCOCH3) or fluorine substituents in analogs. While -CH2OH improves solubility, -ClCOCH3 (in ) enables nucleophilic substitution reactions, and fluorine (in ) enhances metabolic stability.
  • Stereochemical Impact : The 2R configuration in the target compound may influence binding specificity compared to the S-configuration in DPP-IV intermediates .
  • Core Modifications : Bicyclic pyrrolopyridines (e.g., ) and dinitrile-pyrrole hybrids (e.g., ) exhibit divergent reactivity due to expanded conjugation or additional nitrile groups.

Biological Activity

(2R)-2-(Hydroxymethyl)pyrrolidine-1-carbonitrile is a pyrrolidine derivative that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and drug development. This compound features a hydroxymethyl group and a cyano group, which may contribute to its interaction with various biological targets, influencing enzyme activities and signaling pathways.

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors. The cyano group can act as an electrophile, while the hydroxymethyl group facilitates hydrogen bonding, enhancing interactions with biological macromolecules. This dual functionality allows the compound to modulate various cellular processes, potentially leading to therapeutic effects.

Biological Targets and Activities

Recent studies have highlighted the compound's interaction with sphingosine kinases (SphK1 and SphK2), which are critical in the sphingosine 1-phosphate (S1P) signaling pathway. This pathway is involved in cancer progression and immune response modulation. For instance, a derivative of this compound demonstrated dual inhibition of SphK1 and SphK2 with KiK_i values of 0.679 μM and 0.951 μM, respectively . These findings suggest that this compound could be explored as a potential therapeutic agent in oncology.

In Vitro Studies

In vitro assays have been conducted to evaluate the compound's efficacy against various cancer cell lines. For example, modifications to the pyrrolidine scaffold have resulted in enhanced potency against SphK1 and SphK2, indicating that structural optimization can significantly influence biological activity .

Structure-Activity Relationship (SAR)

A comprehensive SAR analysis revealed that the presence of the hydroxymethyl group is crucial for maintaining high inhibitory activity against sphingosine kinases. Molecular modeling studies indicated that this group forms essential hydrogen bonds with key amino acids in the active sites of these kinases, thereby stabilizing the binding interactions .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

Compound NameBiological ActivityK_i Values (μM)
This compoundDual SphK1/SphK2 inhibitor0.679 (SphK1), 0.951 (SphK2)
PF-543Selective SphK1 inhibitor0.011
Tert-butyl (2R,4R)-4-cyano-2-(hydroxymethyl)pyrrolidine-1-carboxylateEnzyme inhibitor; potential drug development candidateNot specified

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